Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate, or EDC, is a versatile molecule that has been used in a variety of scientific research applications. It is an aromatic compound with a unique structure that has been found to have a wide range of biochemical and physiological effects. EDC is a useful tool for researchers as it can be used to study a variety of biological processes, as well as to develop new drugs and treatments.
Scientific Research Applications
Versatile Building Block in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, has been identified as a versatile building block for the creation of biologically relevant molecules. It offers a route for preparing derivatives through mild reaction conditions, contributing to a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds (Ž. Jakopin, 2018).
Synthesis of Oxadiazole Derivatives : The synthesis of various 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives has been achieved. These compounds, including ethyl ester derivatives, were prepared from different reactions and showed potential for antihypertensive activity in rats (A. A. Santilli, R. Morris, 1979).
Regioselective Synthesis under Ultrasound Irradiation : A study presented the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation. This method significantly reduced reaction times and improved yields (P. Machado et al., 2011).
Building Blocks for 1,3,4-Oxadiazol-2(3H)-ones : Another research focused on preparing 5-substituted-2-ethoxy-1,3,4-oxadiazoles as building blocks for 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. This process involved N-acylation/dehydrative cyclization between ethyl carbazate and N-acylbenzotriazoles (Sirawit Wet-osot et al., 2017).
Antibacterial and Antihypertensive Potential : The synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme (S. Z. Siddiqui et al., 2014).
Antimicrobial Assessment of Heterocyclic Compounds : A study assessed the antimicrobial properties of compounds utilizing Ethyl 1-aminotetrazole-5-carboxylate, leading to the synthesis of 1,3,4-oxadiazole-5-thiol structure and its derivatives (M. Taha, S. M. El-Badry, 2010).
Ring-Fission and C–C Bond Cleavage Reactions : The reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole led to interesting ring fission and C–C bond cleavage reactions, demonstrating the chemical versatility of these compounds (C. Jäger et al., 2002).
Cytotoxic Evaluation of Novel Derivatives : A study synthesized novel derivatives of 1,3,4-oxadiazoles and evaluated their anticancer properties. This highlighted the potential use of such compounds in cancer research (V. Adimule et al., 2014).
properties
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-15-14-9(18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWFTEBGQSWXII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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